

4-Bromo-3-fluoropyridine hydrochloride IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Bromo-3-fluoropyridine hydrochloride*

Cat. No.: *B1519932*

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An In-Depth Technical Guide to **4-Bromo-3-fluoropyridine Hydrochloride**: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **4-Bromo-3-fluoropyridine hydrochloride**, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The document delineates its chemical identity, including its IUPAC name and synonyms, and presents its physicochemical properties in a structured format. We delve into a validated synthetic route, explaining the mechanistic rationale behind the procedural choices. The guide further explores the compound's reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions, and provides a detailed, field-proven protocol for a representative Suzuki-Miyaura coupling. Finally, we highlight its significance in the synthesis of biologically active molecules, particularly kinase inhibitors, grounding all claims in authoritative scientific literature.

Chemical Identity and Properties

4-Bromo-3-fluoropyridine hydrochloride is a halogenated pyridine derivative valued for its utility in introducing the 3-fluoro-4-pyridyl moiety into complex molecular architectures. Its unique substitution pattern—a bromine atom at the 4-position and a fluorine atom at the 3-position—provides distinct reactivity handles for synthetic elaboration.

IUPAC Name: **4-bromo-3-fluoropyridine hydrochloride**[\[1\]](#)

Synonyms:

- 3-Fluoro-4-bromopyridine hydrochloride
- 4-Bromo-3-fluoropyridine HCl
- 3-Fluor-4-brom-pyridin hydrochloride
- Pyridine, 4-bromo-3-fluoro-, hydrochloride

CAS Number: 2546-52-3[\[1\]](#)

Physicochemical Properties

The properties of this reagent are crucial for its handling, storage, and application in synthesis. The data below is summarized for quick reference.

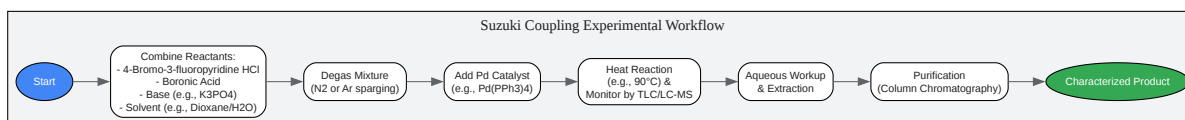
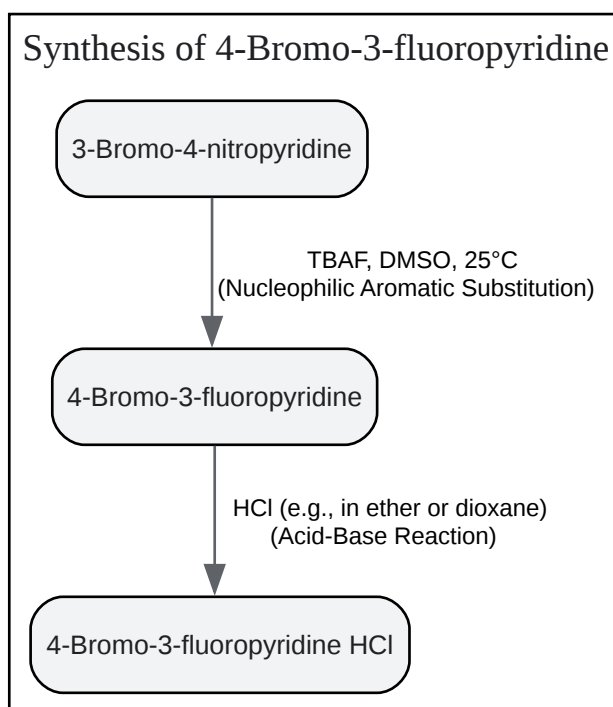
Property	Value	Source(s)
Molecular Formula	C ₅ H ₄ BrClFN	Internal Calculation
Molecular Weight	212.45 g/mol	Internal Calculation
Appearance	Colorless to pale yellow/brown solid or liquid	[2]
Boiling Point	160-163 °C (for free base)	-
Density	~1.707 g/cm ³ (for free base)	-
Storage Conditions	Store under inert atmosphere, 2-8°C, protected from moisture	-

Synthesis and Mechanistic Rationale

The synthesis of 4-bromo-3-fluoropyridine is a critical aspect of its utility, as its purity directly impacts subsequent reactions. A reliable method involves the nucleophilic aromatic substitution (SNA_r) on a readily available precursor, 3-bromo-4-nitropyridine.[\[3\]](#)[\[4\]](#)

Synthesis Pathway: From 3-Bromo-4-nitropyridine

The chosen pathway leverages the strong electron-withdrawing effect of the nitro group at the 4-position, which potentially activates this position for nucleophilic attack. The bromine at the 3-position is significantly less reactive in this context.



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Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Field-Proven Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

This protocol is a self-validating system, adapted from established and reliable procedures for similar substrates. [5][6][7] It provides a trusted starting point for researchers.

Objective: To synthesize 3-fluoro-4-phenylpyridine.

Materials:

- **4-Bromo-3-fluoropyridine hydrochloride** (1.0 mmol, 1.0 equiv.)
- Phenylboronic acid (1.2 mmol, 1.2 equiv.)
- Potassium Phosphate (K_3PO_4) (3.0 mmol, 3.0 equiv.)
- Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (0.05 mmol, 5 mol%)
- 1,4-Dioxane, anhydrous (8 mL)
- Water, deionized (2 mL)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- **Vessel Preparation:** To a dry Schlenk flask equipped with a magnetic stir bar, add **4-bromo-3-fluoropyridine hydrochloride** (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv). [7]2. **Catalyst Addition:** Add the tetrakis(triphenylphosphine)palladium(0) catalyst (5 mol%).
- **Inerting:** Seal the flask with a septum, then evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment. This step is critical as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it.
- **Solvent Addition:** Add the anhydrous 1,4-dioxane (8 mL) and water (2 mL) via syringe. The water is essential for the catalytic cycle, particularly in the transmetalation step. [6]5.
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
- **Monitoring:** Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

- **Workup:** Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL). The aqueous wash removes the inorganic base and salts.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-fluoro-4-phenylpyridine.
- **Characterization:** Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Safety and Handling

4-Bromo-3-fluoropyridine and its hydrochloride salt are hazardous chemicals and must be handled with appropriate safety precautions in a well-ventilated fume hood.

- **Hazard Statements:** Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), and may cause respiratory irritation (H335).
- **Personal Protective Equipment (PPE):** Wear protective gloves, chemical safety goggles, and a lab coat.
- **Handling:** Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.
- **Storage:** Store in a well-ventilated place. Keep the container tightly closed and protected from moisture and air.

Conclusion

4-Bromo-3-fluoropyridine hydrochloride is a versatile and valuable reagent in modern organic synthesis, particularly for the construction of novel therapeutics. Its well-defined reactivity allows for selective functionalization, primarily through palladium-catalyzed cross-coupling at the C4-bromo position. Understanding its synthesis, handling requirements, and

reaction protocols, as detailed in this guide, empowers researchers to effectively leverage this building block in the pursuit of new chemical entities with potential biological activity.

References

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- To cite this document: BenchChem. [4-Bromo-3-fluoropyridine hydrochloride IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1519932#4-bromo-3-fluoropyridine-hydrochloride-iupac-name-and-synonyms]

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